

# Molecular weight of Ethyl 1-methylpyrrole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 1-methylpyrrole-2-carboxylate

Cat. No.: B1265761

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## Technical Guide: Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1-methylpyrrole-2-carboxylate**, a key heterocyclic building block in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its application in the context of drug discovery, particularly in the development of novel antitubercular agents.

## Core Data and Physicochemical Properties

**Ethyl 1-methylpyrrole-2-carboxylate** is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
Molecular Weight	153.18 g/mol	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub>	[1]
CAS Number	23466-27-5	[2]
IUPAC Name	ethyl 1-methylpyrrole-2-carboxylate	[1]
Canonical SMILES	CCOC(=O)C1=CC=CN1C	[1]
Physical Form	Solid	
Storage Temperature	Ambient Temperature	

## Chemical Structure

The molecular structure of **Ethyl 1-methylpyrrole-2-carboxylate** consists of a central pyrrole ring, N-methylated at position 1, with an ethyl carboxylate group at position 2.

Caption: Molecular structure of **Ethyl 1-methylpyrrole-2-carboxylate**.

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Ethyl 1-methylpyrrole-2-carboxylate** are crucial for its application in research. The following protocols are based on established chemical principles and literature precedents.

### Protocol 1: Synthesis via N-methylation and Esterification

This two-step process involves the Fischer esterification of 1-methyl-2-pyrrolicarboxylic acid. This method is a classic and reliable approach for ester synthesis.[3][4][5]

#### Step A: Fischer Esterification of 1-Methyl-2-pyrrolicarboxylic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-2-pyrrolicarboxylic acid (1.0 equivalent) in an excess of absolute ethanol (used as

both reactant and solvent).

- **Catalyst Addition:** Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (TsOH) (e.g., 3-5 mol%), to the solution.
- **Reflux:** Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until effervescence ceases.
- **Extraction:** Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

## Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of **Ethyl 1-methylpyrrole-2-carboxylate**.<sup>[2]</sup>

- **Column:** Use a reverse-phase column (e.g., C18).
- **Mobile Phase:** Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added.
- **Isocratic Elution:** Run the analysis using a fixed ratio of acetonitrile to water. The optimal ratio should be determined experimentally to achieve good separation.
- **Detection:** Use a UV detector set to an appropriate wavelength to detect the pyrrole chromophore.

- **Injection and Analysis:** Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and record the chromatogram. The purity can be determined by integrating the peak area of the product relative to any impurities.

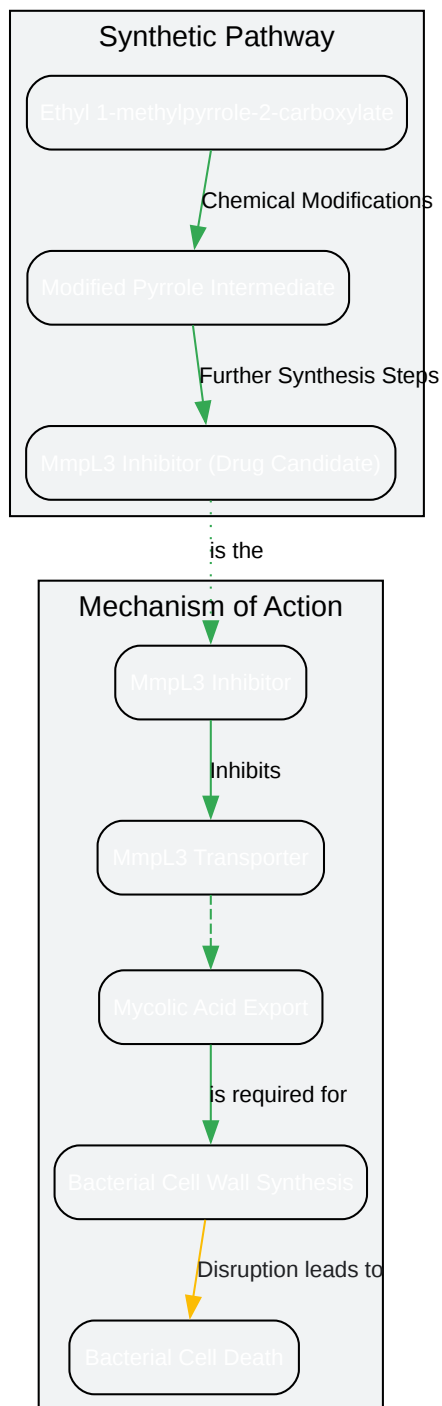
## Application in Drug Development: A Synthetic Precursor for MmpL3 Inhibitors

The pyrrole-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. **Ethyl 1-methylpyrrole-2-carboxylate** serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. One notable area is in the development of novel treatments for tuberculosis.

Pyrrole-based compounds have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for new anti-TB drugs.[6]

The synthesis of these potent inhibitors often starts from precursors like **Ethyl 1-methylpyrrole-2-carboxylate**, which is then elaborated through a series of chemical transformations to build the final drug candidate.

## Role of Ethyl 1-methylpyrrole-2-carboxylate in MmpL3 Inhibitor Synthesis

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Caption: Logical workflow from precursor to mechanism of action.

The diagram above illustrates the logical relationship, starting from **Ethyl 1-methylpyrrole-2-carboxylate** as a synthetic precursor, leading to the development of an MmpL3 inhibitor. This inhibitor then acts on the MmpL3 transporter, disrupting the synthesis of the mycobacterial cell wall and ultimately resulting in bacterial cell death. This highlights the critical role of such building blocks in the drug discovery pipeline for infectious diseases.

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